REACTION_CXSMILES
|
N.[N+:2]([C:5]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8])([O-])=O.CO.Cl>O.O.O.O.O.O.O.S([O-])([O-])(=O)=O.[Fe+2].O>[NH2:2][C:5]1[CH:12]=[C:11]([Br:13])[CH:10]=[CH:9][C:6]=1[CH:7]=[O:8] |f:4.5.6.7.8.9.10.11.12|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
5 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])C1=C(C=O)C=CC(=C1)Br
|
Name
|
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
335 μL
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
iron (II) sulfate heptahydrate
|
Quantity
|
60.4 g
|
Type
|
catalyst
|
Smiles
|
O.O.O.O.O.O.O.S(=O)(=O)([O-])[O-].[Fe+2]
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
under stirring for 10 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 90° C.
|
Type
|
TEMPERATURE
|
Details
|
by heating
|
Type
|
TEMPERATURE
|
Details
|
After cooling as it
|
Type
|
FILTRATION
|
Details
|
insoluble matters were filtered through Celite
|
Type
|
EXTRACTION
|
Details
|
the filtrate was extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The organic phase was washed with brine
|
Type
|
CUSTOM
|
Details
|
the solvent was removed
|
Reaction Time |
10 min |
Name
|
|
Type
|
product
|
Smiles
|
NC1=C(C=O)C=CC(=C1)Br
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 89.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |